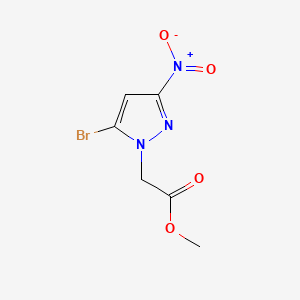
methyl (5-bromo-3-nitro-1H-pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5-bromo-3-nitro-1H-pyrazol-1-yl)acetate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with bromine and nitro groups, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5-bromo-3-nitro-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Nitration: The brominated pyrazole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: Finally, the nitro-substituted pyrazole is esterified with methyl chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-bromo-3-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), and bases (sodium hydroxide, potassium carbonate).
Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions (hydrochloric acid).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide).
Major Products
Substitution: Amino, thio, or alkoxy derivatives of the pyrazole ring.
Reduction: Amino-substituted pyrazole derivatives.
Oxidation: Oxidized pyrazole derivatives.
Scientific Research Applications
Methyl (5-bromo-3-nitro-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds and as a building block for various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (5-bromo-3-nitro-1H-pyrazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and bromo substituents can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Methyl (5-chloro-3-nitro-1H-pyrazol-1-yl)acetate
- Methyl (5-fluoro-3-nitro-1H-pyrazol-1-yl)acetate
- Methyl (5-iodo-3-nitro-1H-pyrazol-1-yl)acetate
Uniqueness
Methyl (5-bromo-3-nitro-1H-pyrazol-1-yl)acetate is unique due to the presence of the bromine atom, which can undergo specific substitution reactions not possible with other halogens
Properties
Molecular Formula |
C6H6BrN3O4 |
|---|---|
Molecular Weight |
264.03 g/mol |
IUPAC Name |
methyl 2-(5-bromo-3-nitropyrazol-1-yl)acetate |
InChI |
InChI=1S/C6H6BrN3O4/c1-14-6(11)3-9-4(7)2-5(8-9)10(12)13/h2H,3H2,1H3 |
InChI Key |
MCGFWIBRQFQMFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=CC(=N1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















